3-(2,2-Difluoro-1-phenylethyl)-1-methyl-1-(2-pyrazin-2-ylethyl)urea
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Overview
Description
3-(2,2-Difluoro-1-phenylethyl)-1-methyl-1-(2-pyrazin-2-ylethyl)urea is a synthetic organic compound characterized by the presence of a urea functional group, a difluorophenylethyl moiety, and a pyrazinylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoro-1-phenylethyl)-1-methyl-1-(2-pyrazin-2-ylethyl)urea typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Difluorophenylethyl Intermediate: This step involves the reaction of a phenyl compound with a difluoromethylating agent under controlled conditions to introduce the difluoro group.
Urea Formation: The difluorophenylethyl intermediate is then reacted with an isocyanate or a carbamate to form the urea linkage.
Pyrazinylethyl Substitution: Finally, the urea intermediate is reacted with a pyrazinylethyl halide under nucleophilic substitution conditions to introduce the pyrazinylethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoro-1-phenylethyl)-1-methyl-1-(2-pyrazin-2-ylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(2,2-Difluoro-1-phenylethyl)-1-methyl-1-(2-pyrazin-2-ylethyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound may find applications in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoro-1-phenylethyl)-1-methyl-1-(2-pyrazin-2-ylethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Difluoro-1-phenylethyl)-1-methyl-1-(2-pyridin-2-ylethyl)urea: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-(2,2-Difluoro-1-phenylethyl)-1-methyl-1-(2-thiazol-2-ylethyl)urea: Contains a thiazole ring instead of a pyrazine ring.
Uniqueness
3-(2,2-Difluoro-1-phenylethyl)-1-methyl-1-(2-pyrazin-2-ylethyl)urea is unique due to the presence of both difluorophenylethyl and pyrazinylethyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
3-(2,2-difluoro-1-phenylethyl)-1-methyl-1-(2-pyrazin-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O/c1-22(10-7-13-11-19-8-9-20-13)16(23)21-14(15(17)18)12-5-3-2-4-6-12/h2-6,8-9,11,14-15H,7,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOHHFYWUCPHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=NC=CN=C1)C(=O)NC(C2=CC=CC=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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